Methyl (4-aminophenoxy)acetate hydrochloride
Overview
Description
“Methyl (4-aminophenoxy)acetate hydrochloride” is a chemical compound with the CAS Number: 59954-04-0 . It has a molecular weight of 181.19 and its molecular formula is C9H11NO3 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The InChI code for “Methyl (4-aminophenoxy)acetate hydrochloride” is 1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl (4-aminophenoxy)acetate hydrochloride” is a solid substance . The storage temperature is at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, density, and refractive index are not available in the resources .Scientific Research Applications
- Methyl (4-aminophenoxy)acetate hydrochloride has been investigated for its antioxidant effects. In vitro assays, such as 1,1-diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide (H₂O₂), and nitric oxide (NO) radical scavenging, have been used to evaluate its potential as an antioxidant .
Antioxidant Properties
Safety and Hazards
The safety data sheet for a similar compound, Methyl acetate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and may cause drowsiness or dizziness . It’s important to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
methyl 2-(4-aminophenoxy)acetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-12-9(11)6-13-8-4-2-7(10)3-5-8;/h2-5H,6,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOHFYNPEVFRJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-aminophenoxy)acetate hydrochloride | |
CAS RN |
132224-95-4 | |
Record name | Acetic acid, 2-(4-aminophenoxy)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132224-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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